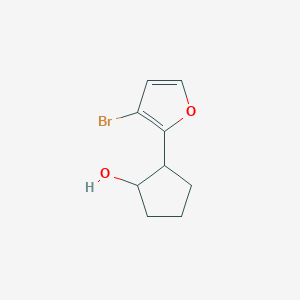

2-(3-Bromofuran-2-yl)cyclopentan-1-ol

Description

2-(3-Bromofuran-2-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a brominated furan substituent at the 2-position of the cyclopentane ring. Its molecular formula is C₉H₁₁BrO₂, with a molecular weight of 247.09 g/mol (inferred from structural analogs in and ). The compound combines a cyclopentanol backbone with a 3-bromofuran-2-yl group, introducing steric bulk and electronic effects due to the bromine atom and aromatic furan ring.

Its synthesis likely involves cyclization or coupling strategies similar to those described for related cyclopentanol derivatives, such as alkenoxyl radical cyclization or transition-metal-catalyzed cross-coupling reactions.

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2-(3-bromofuran-2-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H11BrO2/c10-7-4-5-12-9(7)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2 |

InChI Key |

CIXNIYNGDAAWTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=C(C=CO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol typically involves the bromination of furan followed by its reaction with cyclopentanone. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The resulting bromofuran is then subjected to a Grignard reaction with cyclopentanone to yield the desired product .

Industrial Production Methods

Industrial production of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 2-(3-Bromofuran-2-yl)cyclopentanone.

Reduction: 2-(Furan-2-yl)cyclopentan-1-ol.

Substitution: 2-(3-Azidofuran-2-yl)cyclopentan-1-ol.

Scientific Research Applications

2-(3-Bromofuran-2-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromofuran moiety can engage in electrophilic aromatic substitution reactions, while the cyclopentanol ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Steric Hindrance: The furan ring creates less steric bulk than the phenoxy group in 2-(3-Bromophenoxy)cyclopentan-1-ol, which may influence reaction kinetics and substrate compatibility.

Applications : Unlike fragrance-oriented compounds (e.g., 5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol), the discontinued status of 2-(3-Bromofuran-2-yl)cyclopentan-1-ol suggests niche or exploratory use, possibly in medicinal chemistry or materials science.

Physicochemical Properties

- Solubility: The bromofuran substituent reduces polarity compared to hydroxyl-rich analogs, decreasing water solubility. This contrasts with non-halogenated compounds like 2-(prop-2-en-1-yl)cyclopentan-1-ol, which may exhibit better solubility in polar solvents.

- Stability: Bromine’s electronegativity could increase susceptibility to hydrolysis or photodegradation relative to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.